(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound (2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a substituted acrylonitrile derivative featuring a thiazole core. Its structure comprises:
- Thiazole ring: Substituted at the 4-position with a 4-ethoxy-3-methoxyphenyl group.
- Acrylonitrile backbone: Linked to a 4-butoxyphenylamino group at the β-position.
The butoxy (C₄H₉O), ethoxy (C₂H₅O), and methoxy (CH₃O) groups influence lipophilicity, solubility, and intermolecular interactions, which are critical for drug-like properties.
Properties
IUPAC Name |
(E)-3-(4-butoxyanilino)-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c1-4-6-13-31-21-10-8-20(9-11-21)27-16-19(15-26)25-28-22(17-32-25)18-7-12-23(30-5-2)24(14-18)29-3/h7-12,14,16-17,27H,4-6,13H2,1-3H3/b19-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYBVACGSULVJC-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OCC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a prop-2-enenitrile core substituted with both a butoxyphenyl and an ethoxy-3-methoxyphenyl group, as well as a thiazole moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiazole have shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The thiazole ring in the compound may play a crucial role in its ability to interact with cellular targets involved in tumorigenesis.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiazole derivative A | MCF-7 (breast cancer) | 10 | Apoptosis induction |
| Thiazole derivative B | HeLa (cervical cancer) | 15 | Cell cycle arrest |
| (2E)-3-[(4-butoxyphenyl)amino]-... | A549 (lung cancer) | TBD | TBD |
Anti-inflammatory Activity
In addition to anticancer properties, compounds similar to (2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile have been studied for their anti-inflammatory effects. These compounds often function by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the pathogenesis of chronic inflammatory diseases.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity as well. Thiazole derivatives have been reported to exhibit bactericidal effects against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Synthesis and Biological Evaluation
A study published in a peer-reviewed journal synthesized various thiazole derivatives, including analogs of the target compound. The synthesized compounds were evaluated for their cytotoxicity against several cancer cell lines. The results demonstrated that the presence of both butoxy and ethoxy substituents enhanced the cytotoxic profile compared to unsubstituted thiazoles.
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on elucidating the structure-activity relationship of thiazole-containing compounds. It was found that modifications on the phenyl rings significantly influenced biological activity. Specifically, electron-donating groups like methoxy increased potency against certain cancer cell lines, while bulky substituents reduced activity.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key Findings from Structural Comparisons
Lipophilicity and Solubility :
- The butoxy group in the target compound increases lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy or ethoxy in ) .
- Halogen substituents (Cl, Br) in analogs () enhance membrane permeability but reduce aqueous solubility .
Methoxy/ethoxy groups (target compound) provide moderate electron-donating effects, stabilizing resonance structures in the thiazole ring .
Bioactivity Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
